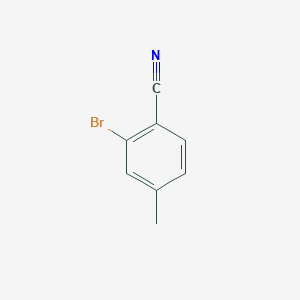
2-Bromo-4-methylbenzonitrile
Cat. No. B184184
Key on ui cas rn:
42872-73-1
M. Wt: 196.04 g/mol
InChI Key: JWCMJJIZYDCGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07291619B2
Procedure details


To a solution of 2-bromo-4-methylaniline (558 mg, 3.0 mmol) in 30 mL of acetbnitrile was added tetrafluoroborate (600 μL of a 54% solution in Et2O, 4.35 mmol). The solution was cooled to about 0° C. and t-butyl nitrite (55 uL, 4.62 mmol) was added. After stirring for about 45 minutes, the solution was transferred to a solution of CuCN (800 mg, 8.93 mmol) and NaCN (1.47 g, 30 mmol) in 30 mL, of water cooled to 0° C. via cannula. The cold bath was removed. After stirring overnight, the aqueous solution was extracted with Et2O (2×). The combined organic solutions were washed with 1 M HCl, saturated sodium bicarbonate, water and brine, and then dried (Na2SO4), filtered and concentrated. The material was adsorbed onto 3 g of silica gel and purified by silica gel flash chromatography (4×15 cm column, 5-20 Et2O/pentane, over 48 min at 35 mL/min) to afford about 320 mg (1.63 mmol, 54%) of 2-bromo-4-methyl-benzonitrile as a colorless oil. GC/MS (EI): 195.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
CuCN
Quantity
800 mg
Type
reactant
Reaction Step Three



Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1N.F[B-](F)(F)F.N(OC(C)(C)C)=O.[C:22]([Cu])#[N:23].[C-]#N.[Na+]>CCOCC.O>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[C:22]#[N:23] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
558 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
55 μL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
Step Three
|
Name
|
CuCN
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
Step Four
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for about 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C. via cannula
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cold bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution was extracted with Et2O (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic solutions were washed with 1 M HCl, saturated sodium bicarbonate, water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel flash chromatography (4×15 cm column, 5-20 Et2O/pentane, over 48 min at 35 mL/min)
|
|
Duration
|
48 min
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.63 mmol | |
| AMOUNT: MASS | 320 mg | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
